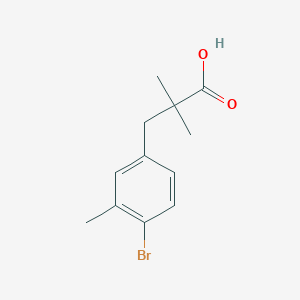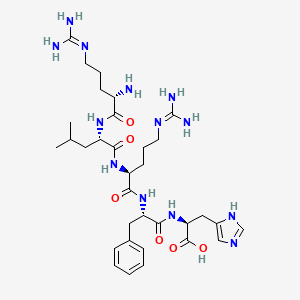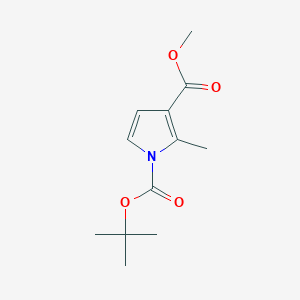
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate (TBMPD) is an organic compound belonging to the family of pyrroles. It is a colorless solid at room temperature and is soluble in many organic solvents. TBMPD has been widely studied due to its interesting chemical properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method : The total synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .
- Results : The synthesis resulted in the production of indole derivatives, which are important types of molecules and natural products and play a main role in cell biology .
-
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Field : Organic Chemistry
- Application : BTTES, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of BTTES in CuAAC reactions accelerates reaction rates and suppresses cell cytotoxicity .
-
Design of Anti-Cancer Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the design and synthesis of novel anti-cancer agents .
- Method : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
-
Synthesis of 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51) and in agricultural science as potent fungicides, herbicides and insecticides .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of 1,2,4-triazoles in various applications has shown promising results .
-
Design of Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of 1,2,4-triazoles in various applications has shown promising results .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various heterocyclic compounds .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The synthesis resulted in the production of various heterocyclic compounds .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXRAPBAYJABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



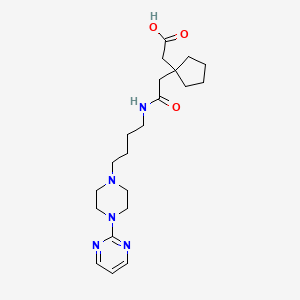
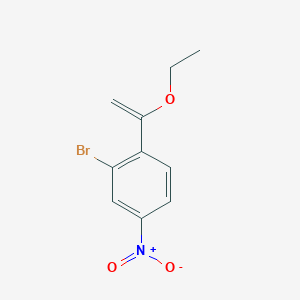
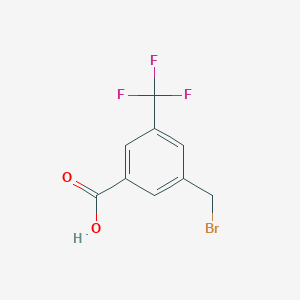
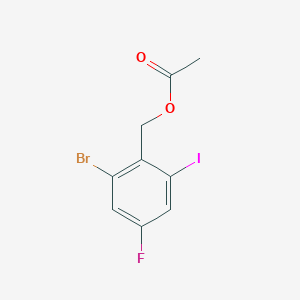
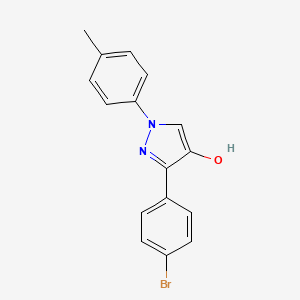
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
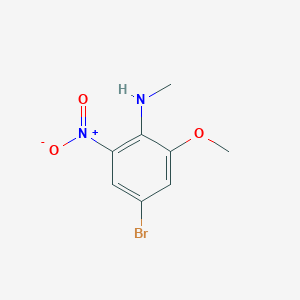
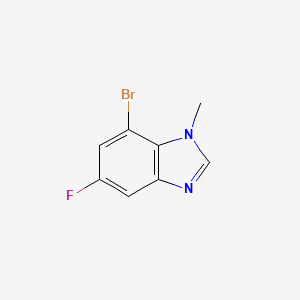
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)
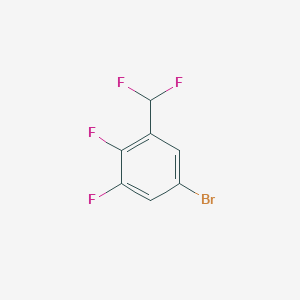

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
